Positional Isomer Comparison: Electronic and Steric Differentiation of the 1,2,3-Substitution Pattern
The substitution pattern defines the reactivity profile of the aryl bromide and benzyl chloride. In the target compound (1-bromo-2-(chloromethyl)-3-methoxybenzene), the methoxy group is situated ortho to the chloromethyl group and meta to the bromine atom . This contrasts with comparators such as 4-(bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) where the bromine is on the side chain and the chloro group is directly on the aromatic ring, or 1-(bromomethyl)-2-chloro-3-methoxybenzene (CAS 354138-68-4) where the halogen positions are reversed [1]. The unique juxtaposition of substituents in CAS 93710-53-3 creates a distinct electronic distribution that governs nucleophilic attack trajectories and oxidative addition rates in metal-catalyzed transformations .
| Evidence Dimension | Substitution pattern (Regiochemistry) |
|---|---|
| Target Compound Data | 1-Bromo-2-(chloromethyl)-3-methoxybenzene (1,2,3-substitution with bromine at C1, chloromethyl at C2, methoxy at C3) |
| Comparator Or Baseline | 4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) [1]; 1-(Bromomethyl)-2-chloro-3-methoxybenzene (CAS 354138-68-4) [2] |
| Quantified Difference | Positional isomers; identical molecular formula (C8H8BrClO) but distinct IUPAC nomenclature and three-dimensional geometry |
| Conditions | Structural identification by CAS registry and IUPAC naming convention |
Why This Matters
Procurement of the precise isomer ensures fidelity in chemical processes where reaction outcome is dependent on specific ortho-, meta-, or para- directing effects and steric hindrance.
- [1] PubChem. 4-(Bromomethyl)-1-chloro-2-methoxybenzene. View Source
- [2] American Elements. (2026). CAS 354138-68-4, 1-(Bromomethyl)-2-chloro-3-methoxybenzene. View Source
